REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]#[N:10])[CH:3]=1.[OH:11][C:12]1[CH:13]=[N:14][CH:15]=[N:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:8][C:6]1[N:5]=[C:4]([C:9]#[N:10])[CH:3]=[C:2]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[N:16][CH:17]=2)[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1)C)C#N
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
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OC=1C=NC=NC1
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Name
|
|
Quantity
|
7.24 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The reaction was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated on silica gel (25 g)
|
Type
|
WASH
|
Details
|
washed with 50% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude solid was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC(=N1)C#N)OC=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |